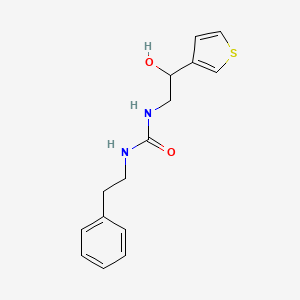

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea

説明

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a urea derivative featuring a phenethyl group attached to one urea nitrogen and a hydroxyethyl substituent bearing a thiophen-3-yl moiety. This compound combines aromatic (phenyl, thiophene) and polar (hydroxy, urea) functionalities, which may influence its physicochemical properties and biological interactions.

特性

IUPAC Name |

1-(2-hydroxy-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-14(13-7-9-20-11-13)10-17-15(19)16-8-6-12-4-2-1-3-5-12/h1-5,7,9,11,14,18H,6,8,10H2,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INECFRVSYUGYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves the reaction of thiophene derivatives with phenethylurea under specific conditions. One common method involves the use of a Grignard reagent, where the thiophene derivative is first functionalized with a hydroxyl group. This intermediate is then reacted with phenethylurea to form the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea suitable for various applications.

化学反応の分析

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.

科学的研究の応用

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

作用機序

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(2-Hydroxyethyl)-3-phenylurea

- Molecular Formula : C₉H₁₂N₂O₂

- Key Features : Simplest analog with a phenyl group and hydroxyethyl chain.

- Structural Contrast : Lacks the thiophene ring and phenethyl group present in the target compound.

- Implications : The absence of thiophene may reduce π-π stacking interactions or sulfur-mediated binding. The hydroxyethyl group could enhance solubility compared to bulkier substituents .

1-(2-Hydroxyethyl)-3-phenylthiourea

- Molecular Formula : C₉H₁₂N₂OS

- Key Features : Thiourea analog with a sulfur atom replacing the urea oxygen.

- Properties :

- Comparison : The thiourea group may increase metabolic stability but reduce solubility compared to urea derivatives. The target compound’s thiophene could introduce unique hydrophobic or electronic effects absent here.

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea

- Molecular Formula : C₁₉H₂₄N₂O₂S

- Key Features: Contains a thiophen-3-yl group attached to a cyclopentyl ring and a phenoxyethyl chain.

- Structural Contrast : The thiophene is part of a rigid cyclopentyl system, whereas the target compound’s thiophene is directly linked to a flexible hydroxyethyl chain.

- The phenoxyethyl group could improve lipophilicity compared to the target’s phenethyl group .

Halogenated Ureas (e.g., 1-(5-fluoro-2-hydroxymethylphenyl)-3-(3-trifluoromethylsulphanylphenyl)urea)

- Key Features : Halogen (F, Cl) and trifluoromethylsulfanyl substituents.

- Properties: These groups are known to enhance metabolic stability and bioavailability via electron-withdrawing effects.

- Comparison : The target compound’s thiophene may offer similar electronic effects but with reduced toxicity compared to halogens. However, the lack of sulfanyl groups could limit oxidative stability .

Data Table: Comparative Analysis of Urea Derivatives

| Compound Name | Molecular Formula | Substituents | Key Properties/Activities |

|---|---|---|---|

| Target Compound | C₁₅H₁₇N₂O₂S* | Phenethyl, hydroxyethyl-thiophen-3-yl | (Inferred) Moderate solubility, potential CNS activity |

| 1-(2-Hydroxyethyl)-3-phenylurea | C₉H₁₂N₂O₂ | Phenyl, hydroxyethyl | High solubility, limited bioactivity |

| 1-(2-Hydroxyethyl)-3-phenylthiourea | C₉H₁₂N₂OS | Phenyl, hydroxyethyl (thiourea) | Anti-HIV, antibacterial (mp: 393 K) |

| 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopentyl]methyl}urea | C₁₉H₂₄N₂O₂S | Phenoxyethyl, cyclopentyl-thiophen-3-yl | High lipophilicity, rigid structure |

| 1-(5-Fluoro-2-hydroxymethylphenyl)-3-(3-trifluoromethylsulphanylphenyl)urea | C₁₆H₁₃F₄N₂O₂S | Fluoro, trifluoromethylsulfanyl | Enhanced metabolic stability |

*Calculated molecular formula based on IUPAC name.

生物活性

1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a compound that combines a thiophene ring with a phenethylurea moiety, making it of significant interest in medicinal chemistry and biological research. This compound has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The compound's structure is characterized by the presence of a hydroxyl group, which enhances its reactivity and biological activity. The thiophene ring contributes unique electronic properties, allowing for interactions with various biological targets.

The biological activity of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea is believed to stem from its ability to interact with specific enzymes and receptors. This interaction may lead to:

- Inhibition of bacterial growth : The compound may disrupt bacterial cell function.

- Induction of apoptosis in cancer cells : It could trigger programmed cell death in malignant cells, potentially through the modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies have shown that 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea can induce apoptosis in certain cancer cell lines. These findings suggest that the compound may act as a potential anticancer agent.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. The mechanism was linked to the activation of caspase pathways.

Table 2: Apoptosis Induction Study

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |

|---|---|---|

| 10 | 15 | |

| 20 | 30 | |

| 50 | 60 |

Synthesis and Preparation Methods

The synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves a multi-step process, including:

- Functionalization of Thiophene Derivatives : The thiophene ring is modified to introduce a hydroxyl group.

- Reaction with Phenethylurea : The functionalized thiophene is then reacted with phenethylurea under controlled conditions to yield the final product.

This synthesis can be optimized using various catalysts and reaction conditions to enhance yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。